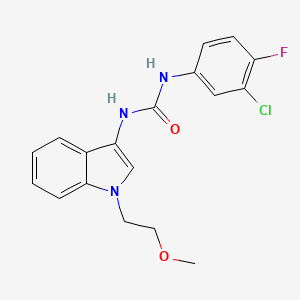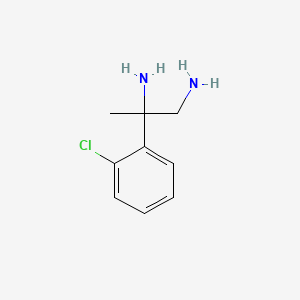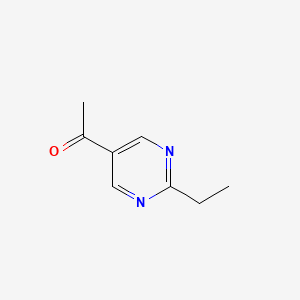
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)furan-2-carboxamide, also known as FEN, is a synthetic compound that belongs to the class of piperazine derivatives. FEN has gained attention in recent years due to its potential therapeutic applications in the field of neuroscience.
Wissenschaftliche Forschungsanwendungen
PET Tracers for Serotonin Receptors
- [García et al., 2014] (https://consensus.app/papers/n418ffluoropyridin2yln242methoxyphenylpiperazin1ylethylcarboxamides-garcía/76686b592a125482a8318c6ba4322abc/?utm_source=chatgpt): Developed fluoropyridinyl derivatives, including the compound , as PET tracers for serotonin 5-HT(1A) receptors. These tracers show promise in the in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders.
- [Lee et al., 2022] (https://consensus.app/papers/synthesis-evaluation-18flabeled-ligand-imaging-lee/de23c2e0679f55d4b0bbf406fee50454/?utm_source=chatgpt): Synthesized and evaluated a fluorine-18 labeled ligand, closely related to the compound, for PET imaging of colony-stimulating factor 1 receptor (CSF1R), an emerging target in neuroinflammation imaging.
Imaging Agents for Neuroinflammation
- [Horti et al., 2019] (https://consensus.app/papers/imaging-microglia-targeting-macrophage-horti/1379da92ddd555a797494e3009f31573/?utm_source=chatgpt): Utilized derivatives of the compound for PET imaging of macrophage colony-stimulating factor 1 receptor (CSF1R) to study microglia and neuroinflammation, particularly relevant in neuropsychiatric disorders.
Synthesis and Pharmacological Evaluation
- [Kumar et al., 2017] (https://consensus.app/papers/design-synthesis-evaluation-novel-derivatives-kumar/e912f6c3ad7e534bb1742e83aaf31e28/?utm_source=chatgpt): Explored the synthesis of novel derivatives of the compound, evaluating their antidepressant and antianxiety activities, demonstrating potential therapeutic applications in mental health.
Biological Activities in Drug-Resistant Bacteria
- [Siddiqa et al., 2022] (https://consensus.app/papers/synthesis-functionalized-siddiqa/7f5b14df4e945434981d645e9fabe2dd/?utm_source=chatgpt): Synthesized and investigated the anti-bacterial activities of compounds including the one against drug-resistant bacteria, indicating potential in combating antibiotic resistance.
Eigenschaften
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3/c22-16-5-1-2-6-17(16)24-9-11-25(12-10-24)18(19-7-3-13-27-19)15-23-21(26)20-8-4-14-28-20/h1-8,13-14,18H,9-12,15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJFCSYRIYLHSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C3=CC=CO3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methoxyphenyl [9-(4-methylpiperidino)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl] sulfone](/img/structure/B2985060.png)

![1-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}-N-methyl-N-(propan-2-yl)piperidine-4-carboxamide](/img/structure/B2985064.png)


![3-Oxo-N-(oxolan-2-ylmethyl)-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2985068.png)
![N-(2-((6-ethylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2985070.png)

![1-allyl-4-(1-(3-(4-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2985074.png)


![(3Ar,6aR)-6a-(2-methoxyethoxy)-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine;hydrochloride](/img/structure/B2985079.png)
![N-(furan-2-ylmethyl)-4-[(2-{[(4-nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B2985082.png)